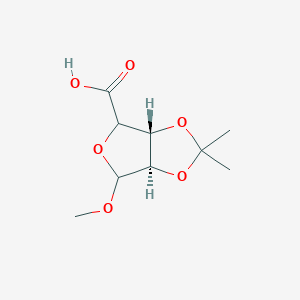
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid is a derivative of D-ribose. It is commonly used as an intermediate in the synthesis of various bioactive compounds, including those containing arsenic. This compound is characterized by its unique structure, which includes an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the ribofuranosiduronic acid .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid is typically synthesized from D-ribose. The synthesis involves the protection of the hydroxyl groups at the 2 and 3 positions with an isopropylidene group. This protection is achieved using acetone and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification steps may include distillation, crystallization, and various chromatographic techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions, along with specific catalysts, are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting metabolic disorders.
作用機序
The mechanism of action of Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid involves its interaction with specific molecular targets and pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. This protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions. The compound’s effects are mediated through its conversion to active intermediates, which then participate in various biochemical pathways .
類似化合物との比較
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid can be compared with other similar compounds, such as:
Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside: This compound is an isomer with a different stereochemistry at the anomeric carbon.
Methyl 2,3-O-isopropylidene-alpha-D-ribofuranoside: This compound has an alpha configuration at the anomeric carbon.
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: This compound lacks the uronic acid functionality.
The uniqueness of this compound lies in its specific structure, which includes both the isopropylidene protection and the uronic acid group. This combination makes it a valuable intermediate for synthesizing a wide range of bioactive compounds .
特性
分子式 |
C9H14O6 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
(3aR,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5?,6+,8?/m0/s1 |
InChIキー |
BTFKDZSYIKUCGF-BUEWLAHMSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OC2C(=O)O)OC)C |
正規SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


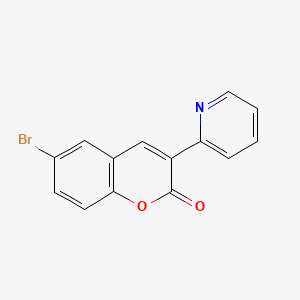
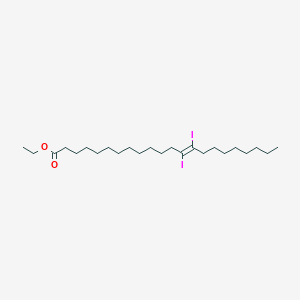
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
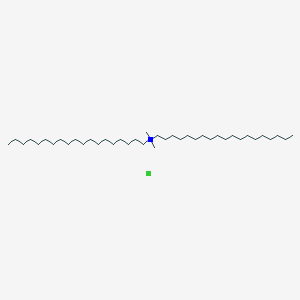
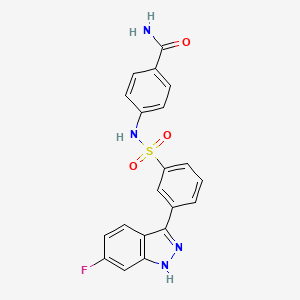
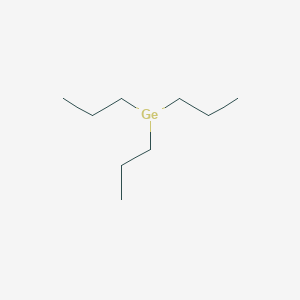
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)

![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
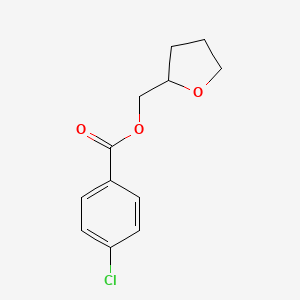
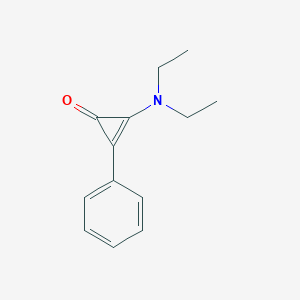
![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
